2-N-acetyl-4-N-(3-hydroxybutanoyl)-2,4,6-trideoxyglucose 2-N-acetyl-4-N-(3-hydroxybutanoyl)-2,4,6-trideoxyglucose
Brand Name: Vulcanchem
CAS No.: 134864-89-4
VCID: VC0135214
InChI: InChI=1S/C12H22N2O6/c1-6(16)4-10(19)14-11(7(2)17)12(20)9(5-15)13-8(3)18/h5-7,9,11-12,16-17,20H,4H2,1-3H3,(H,13,18)(H,14,19)/t6?,7-,9+,11-,12-/m1/s1
SMILES: CC(CC(=O)NC(C(C)O)C(C(C=O)NC(=O)C)O)O
Molecular Formula: C12H22N2O6
Molecular Weight: 290.31 g/mol

2-N-acetyl-4-N-(3-hydroxybutanoyl)-2,4,6-trideoxyglucose

CAS No.: 134864-89-4

Main Products

VCID: VC0135214

Molecular Formula: C12H22N2O6

Molecular Weight: 290.31 g/mol

2-N-acetyl-4-N-(3-hydroxybutanoyl)-2,4,6-trideoxyglucose - 134864-89-4

CAS No. 134864-89-4
Product Name 2-N-acetyl-4-N-(3-hydroxybutanoyl)-2,4,6-trideoxyglucose
Molecular Formula C12H22N2O6
Molecular Weight 290.31 g/mol
IUPAC Name N-[(2R,3R,4S,5R)-5-acetamido-2,4-dihydroxy-6-oxohexan-3-yl]-3-hydroxybutanamide
Standard InChI InChI=1S/C12H22N2O6/c1-6(16)4-10(19)14-11(7(2)17)12(20)9(5-15)13-8(3)18/h5-7,9,11-12,16-17,20H,4H2,1-3H3,(H,13,18)(H,14,19)/t6?,7-,9+,11-,12-/m1/s1
Standard InChIKey QJUCJEUZUFMCME-QVHQHDJQSA-N
Isomeric SMILES C[C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C)O)NC(=O)CC(C)O)O
SMILES CC(CC(=O)NC(C(C)O)C(C(C=O)NC(=O)C)O)O
Canonical SMILES CC(CC(=O)NC(C(C)O)C(C(C=O)NC(=O)C)O)O
Synonyms 2(N)-acetyl-4-N-(3-hydroxybutanoyl)-2,4,6-trideoxy-D-glucose
2-N-acetyl-4-N-(3-hydroxybutanoyl)-2,4,6-trideoxyglucose
2-NHBTG
PubChem Compound 3035663
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator